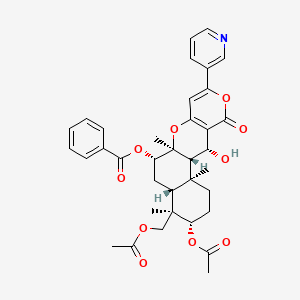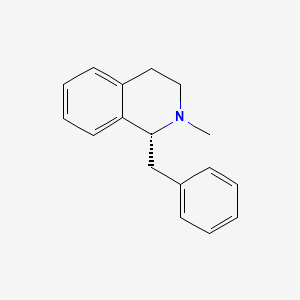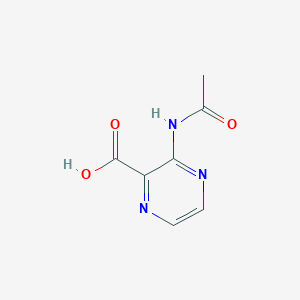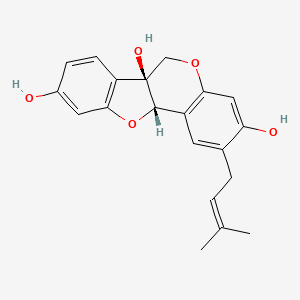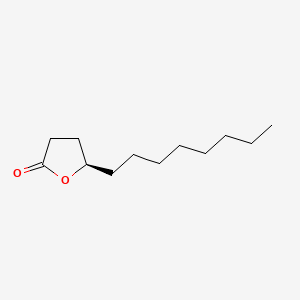
R-(+)-gamma-Dodecalactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-(+)-gamma-Dodecalactone is a natural product found in Anthemis aciphylla with data available.
Scientific Research Applications
1. Role in Wine Aroma
R-(+)-gamma-Dodecalactone has been studied for its presence and role in the aroma of wines. Research has shown that certain lactones, including gamma-dodecalactone, contribute significantly to the aroma profile of various wines. However, gamma-dodecalactone was found to be absent in a large selection of Australian wines studied, indicating its selective presence in specific wine varieties or under certain fermentation conditions (Cooke et al., 2009).
2. Influence on Wine Odor Detection Thresholds
The odor detection thresholds of gamma-dodecalactone enantiomers in Australian red wine were investigated. The study synthesized individual enantiomers of gamma-dodecalactone and determined their aroma detection thresholds in red wine. The findings suggested significant differences in aroma detection thresholds between the enantiomers, highlighting the importance of stereoisomerism in flavor science (Rachel C Cooke Née Brown et al., 2009).
3. Interaction with Starch in Gel Formation
Gamma-dodecalactone has been studied for its role in the gelation of aqueous starch dispersions. Optical microrheology was used to study the rheological properties of starch in the presence of gamma-dodecalactone, providing insights into the interaction of flavor compounds with natural biopolymers and their impact on food texture (Heinemann et al., 2004).
4. Immunological Effects
A study on Antrodia camphorata, a fungal species, revealed that gamma-dodecalactone isolated from this organism can activate human NK cells. This activation involves stimulation of cytokine secretion and expression of activation markers, suggesting potential immunological applications of gamma-dodecalactone (Chen et al., 2010).
5. Chiral Analysis in Food Products
Gamma-dodecalactone's enantiomeric distributions have been analyzed in various food products, including dairy. This research helps understand the sensory properties of food products, as the chiral nature of aroma compounds significantly influences their sensory perception (Bernreuther et al., 1991).
properties
CAS RN |
69830-91-7 |
|---|---|
Product Name |
R-(+)-gamma-Dodecalactone |
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
(5R)-5-octyloxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3/t11-/m1/s1 |
InChI Key |
WGPCZPLRVAWXPW-LLVKDONJSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1CCC(=O)O1 |
SMILES |
CCCCCCCCC1CCC(=O)O1 |
Canonical SMILES |
CCCCCCCCC1CCC(=O)O1 |
synonyms |
(R)-4-dodecanolide 4-dodecanolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



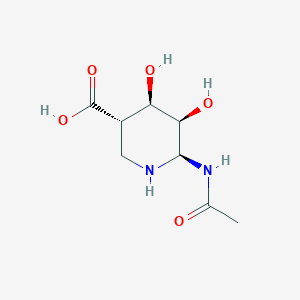
![2-{[3-(Aminomethyl)-2-(2-Methylpropyl)-1-Oxo-4-Phenyl-1,2-Dihydroisoquinolin-6-Yl]oxy}acetamide](/img/structure/B1246671.png)
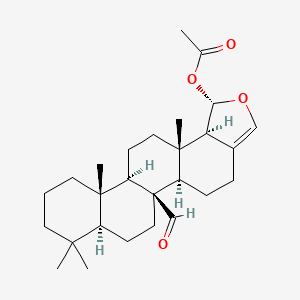
![2-[(2R,4aS,7R,8S)-7,8-dihydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B1246678.png)
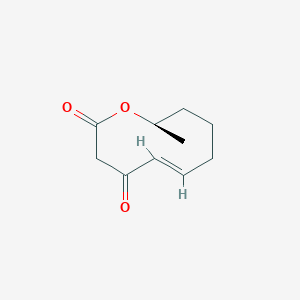

![2-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl]-5-methylhydroquinone](/img/structure/B1246684.png)
![N-{2'-[(4-Fluorophenyl)amino]-4,4'-Bipyridin-2-Yl}-4-Methoxycyclohexanecarboxamide](/img/structure/B1246685.png)
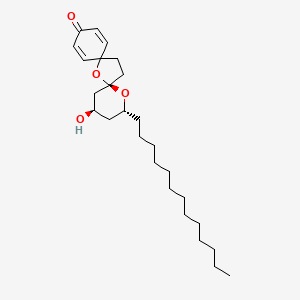
![21-Ethoxy-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B1246687.png)
